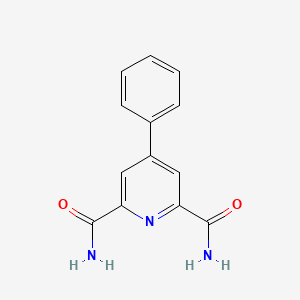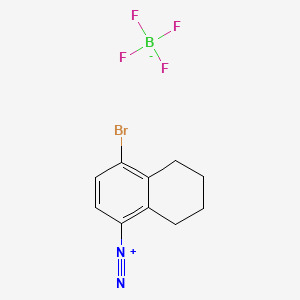
4-Bromo-5,6,7,8-tetrahydronaphthalene-1-diazonium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5,6,7,8-tetrahydronaphthalene-1-diazonium tetrafluoroborate is an organic compound that belongs to the class of diazonium salts. These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds and as intermediates in various chemical reactions. The presence of the bromine atom and the tetrahydronaphthalene moiety adds unique reactivity and properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5,6,7,8-tetrahydronaphthalene-1-diazonium tetrafluoroborate typically involves the diazotization of 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine. This process is carried out by treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) in the presence of tetrafluoroboric acid. The reaction is usually conducted at low temperatures to stabilize the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of diazonium salts like this compound is scaled up by optimizing the reaction conditions, such as temperature control, concentration of reactants, and efficient mixing. The use of continuous flow reactors can enhance the safety and efficiency of the process by providing better control over the reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-5,6,7,8-tetrahydronaphthalene-1-diazonium tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, cyanides, or hydroxides, leading to the formation of substituted naphthalene derivatives.
Coupling Reactions: It can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds, which are valuable in dye synthesis.
Reduction Reactions: The diazonium group can be reduced to form the corresponding hydrazine derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium cyanide. These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.
Coupling Reactions: Phenols or aromatic amines are used as coupling partners, often in the presence of a base such as sodium hydroxide.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are employed under acidic conditions.
Major Products Formed
Substitution Reactions: Products include 4-bromo-5,6,7,8-tetrahydronaphthalene derivatives with various substituents.
Coupling Reactions: Azo compounds with vibrant colors, used in dyes and pigments.
Reduction Reactions: Hydrazine derivatives, which can be further utilized in various chemical transformations.
Wissenschaftliche Forschungsanwendungen
4-Bromo-5,6,7,8-tetrahydronaphthalene-1-diazonium tetrafluoroborate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in diazonium coupling reactions.
Biology: The compound can be used to modify biomolecules through diazonium coupling, aiding in the study of protein interactions and labeling.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Bromo-5,6,7,8-tetrahydronaphthalene-1-diazonium tetrafluoroborate involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, such as nucleophilic substitution or coupling, depending on the reaction conditions and the nature of the nucleophile. The molecular targets and pathways involved are primarily determined by the specific reaction it undergoes, such as the formation of azo bonds in coupling reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromobenzenediazonium tetrafluoroborate: Similar in structure but lacks the tetrahydronaphthalene moiety.
4-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol: Contains a hydroxyl group instead of the diazonium group.
4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine hydrochloride: The precursor amine used in the synthesis of the diazonium salt.
Uniqueness
4-Bromo-5,6,7,8-tetrahydronaphthalene-1-diazonium tetrafluoroborate is unique due to the presence of both the diazonium group and the tetrahydronaphthalene moiety. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research contexts.
Eigenschaften
CAS-Nummer |
104761-48-0 |
|---|---|
Molekularformel |
C10H10BBrF4N2 |
Molekulargewicht |
324.91 g/mol |
IUPAC-Name |
4-bromo-5,6,7,8-tetrahydronaphthalene-1-diazonium;tetrafluoroborate |
InChI |
InChI=1S/C10H10BrN2.BF4/c11-9-5-6-10(13-12)8-4-2-1-3-7(8)9;2-1(3,4)5/h5-6H,1-4H2;/q+1;-1 |
InChI-Schlüssel |
MVXUCPPWAAOJBY-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.C1CCC2=C(C=CC(=C2C1)[N+]#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




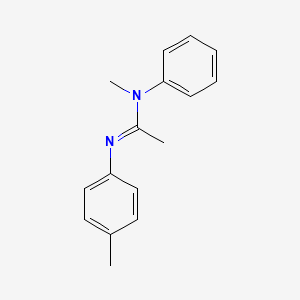
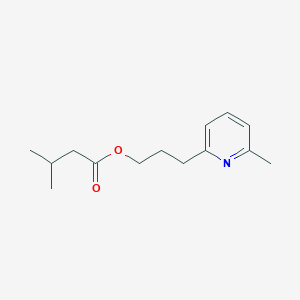
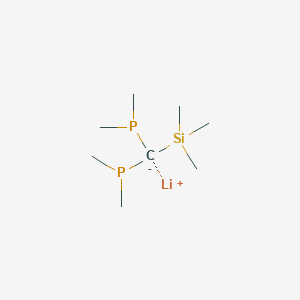
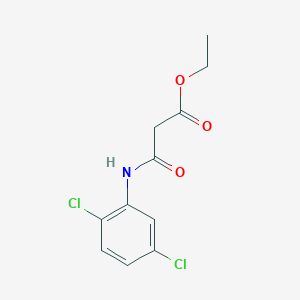
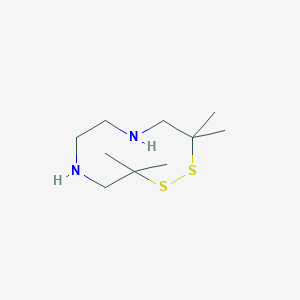


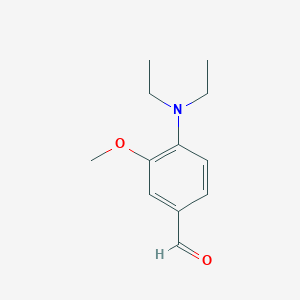
![2-[(4-Hydroxy-2,2-dimethyl-3,4-dihydrochromen-5-yl)oxy]-1-phenylethanone](/img/structure/B14343888.png)
methanone](/img/structure/B14343892.png)

